molecular formula C3H9ClF2N2O2S B2709334 N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride CAS No. 2260936-13-6

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride

Cat. No.: B2709334
CAS No.: 2260936-13-6
M. Wt: 210.62
InChI Key: RQSWRPQRMZVTQD-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethanol with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation Reactions: The compound can form Schiff bases through condensation with carbonyl compounds.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a catalyst like acetic acid.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound.

    Condensation Reactions: Schiff bases and other condensation products.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of new antibiotics or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)morpholine
  • N-(2-Aminoethyl)acetamide

Uniqueness

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride stands out due to its unique combination of a difluoromethanesulfonamide group with an aminoethyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride is a sulfonamide compound with significant biological activity, particularly in the context of its pharmacological properties and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Overview of Sulfonamide Compounds

Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects. The introduction of various substituents can significantly alter their pharmacological profiles. This compound is particularly noteworthy due to its unique structural features that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

  • Carbonic Anhydrase Inhibition : Research has shown that certain sulfonamides can inhibit carbonic anhydrase (CA) isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
  • Kinase Activity Modulation : The compound has been implicated in the inhibition of various protein kinases associated with proliferative disorders. By modulating kinase activity, it may have potential applications in cancer therapy .

Table 1: Biological Activity Summary

Study Biological Activity Target Effect
Study 1Inhibition of CA IVCarbonic AnhydraseDecreased enzyme activity
Study 2Antitumor activityVarious cancer cell linesInduced apoptosis
Study 3Modulation of kinasesReceptor Tyrosine KinasesReduced proliferation

Case Studies and Experimental Findings

Several studies have explored the pharmacological effects of this compound:

  • Cardiovascular Effects : One study evaluated the impact of related sulfonamide derivatives on perfusion pressure in isolated heart models. The results indicated that compounds similar to this compound could significantly reduce perfusion pressure, suggesting a potential mechanism involving calcium channel modulation .
  • Cytotoxicity in Cancer Models : A cytotoxicity evaluation revealed that derivatives containing the aminoethyl group exhibited pro-apoptotic properties in cancer cell lines such as CaCo-2 and A549. The compounds induced early apoptosis at varying rates, indicating their potential as anticancer agents .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These models suggest favorable properties for oral bioavailability and tissue distribution .

Properties

IUPAC Name

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8F2N2O2S.ClH/c4-3(5)10(8,9)7-2-1-6;/h3,7H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSWRPQRMZVTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNS(=O)(=O)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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